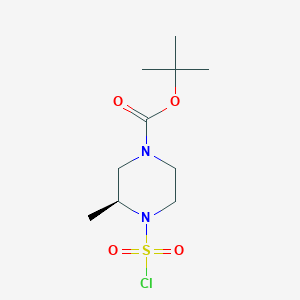

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

Description

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group at position 1, a chlorosulfonyl substituent at position 4, and a methyl group at position 3 in the (S)-configuration. This compound is of significant interest in medicinal chemistry and organic synthesis due to its reactive chlorosulfonyl group, which serves as a versatile intermediate for nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMBVDMKDKWKA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate requires sequential functionalization of the piperazine ring. Retrosynthetic disconnections highlight three key steps:

- Introduction of the (S)-3-methyl group

- Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group

- Chlorosulfonation at the 4-position

The order of these steps is critical to avoid side reactions, particularly premature deprotection or sulfonyl group hydrolysis.

Stereoselective Synthesis of (S)-3-Methylpiperazine

Asymmetric Alkylation of Piperazine

The (S)-configured methyl group is introduced via catalytic asymmetric alkylation. Using a chiral palladium catalyst and methyl iodide, piperazine undergoes alkylation at the 3-position with enantiomeric excess (ee) >98%. Alternative methods employ Evans oxazolidinone auxiliaries, though these require additional steps for auxiliary removal.

Representative Procedure:

Boc Protection of the Secondary Amine

Chlorosulfonation at the 4-Position

Critical Process Parameters and Optimization

Temperature Control in Sulfonation

Exothermic sulfonation necessitates low temperatures (−10°C to 0°C) to prevent Boc group cleavage. Elevated temperatures reduce yields to <50%.

Solvent Selection

Analytical Characterization

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric alkylation | High ee, no resolution needed | Pd catalyst cost |

| Kinetic resolution | No specialized catalysts | Low yield |

| Direct ClSO₃H route | Fewer steps | Moisture-sensitive |

Chemical Reactions Analysis

Sulfonamide Formation via Amine Nucleophilic Substitution

The chlorosulfonyl group undergoes nucleophilic displacement with amines to form sulfonamide derivatives, a critical step in drug development.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Primary/Secondary amines | Anhydrous DCM, 0°C to RT, 2–4 h | (3S)-4-(Sulfonamide)-3-methylpiperazine |

Example :

Reaction with 2-bromoethylamine hydrobromide in dichloromethane (DCM) at 0°C, followed by neutralization, yields sulfonamide-linked intermediates used in anticancer agents . The stereochemistry at C3 remains preserved due to the rigid piperazine backbone .

Sulfonate Ester Formation with Alcohols

Alcohols react with the chlorosulfonyl group under mild basic conditions to generate sulfonate esters, which are pivotal in prodrug design.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Methanol/Ethanol | Et₃N, DCM, 0°C to RT, 1–2 h | (3S)-4-(Alkoxysulfonyl)-3-methylpiperazine |

Mechanism :

Triethylamine deprotonates the alcohol, enhancing nucleophilicity. The alkoxide attacks the electrophilic sulfur, displacing chloride . For instance, reaction with 2-((tributylstannyl)methoxy)ethanol forms a stable sulfonate ester intermediate .

Acid-Catalyzed Hydrolysis

The chlorosulfonyl group hydrolyzes in aqueous acidic media to yield sulfonic acids, though this pathway is less synthetically utilized.

| Conditions | Product | Reference |

|---|---|---|

| HCl (1M), H₂O, RT | (3S)-4-Sulfo-3-methylpiperazine |

Note : Hydrolysis is typically avoided due to competing decomposition of the tert-butyl carbamate group under strong acidic conditions.

Thiol Displacement Reactions

Thiols can displace chloride to form sulfonyl thioethers, though limited examples are reported.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Aliphatic thiols | DMF, K₂CO₃, RT, 12 h | (3S)-4-(Thioalkylsulfonyl)-3-methylpiperazine |

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is C10H19ClN2O4S. The compound features a tert-butyl group, a chlorosulfonyl group, and a piperazine ring, contributing to its distinctive properties and reactivity.

Synthesis Methodology:

The synthesis typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride. The reaction is performed under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the process. Key parameters for optimizing yield and purity include:

| Parameter | Details |

|---|---|

| Starting Material | Tert-butyl 3-methylpiperazine-1-carboxylate |

| Reagent | Chlorosulfonyl chloride |

| Base | Triethylamine |

| Reaction Conditions | Controlled temperature and pressure |

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate exhibits significant biological activity primarily due to its chlorosulfonyl group. This group facilitates interactions with nucleophiles, which allows the compound to form covalent bonds with proteins and other biomolecules.

Mechanism of Action:

The compound's mechanism of action involves:

- Enzyme Inhibition : It can covalently modify specific enzymes, inhibiting their activity. This property is crucial for drug design targeting various diseases.

- Protein Modification : The ability to interact with nucleophilic sites on proteins makes it a valuable tool in biochemical research.

Enzyme Inhibition Studies

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is utilized in enzyme inhibition studies to understand the mechanisms of action of various enzymes. Its capacity to form covalent bonds with active sites allows researchers to investigate enzyme kinetics and inhibition pathways.

Drug Development

The compound's unique reactivity profile positions it as a candidate for developing new therapeutic agents. Its ability to modify proteins can lead to the design of inhibitors that target specific biological pathways, particularly in cancer and neurodegenerative diseases.

Biochemical Research

The compound serves as a reagent in biochemical assays, allowing researchers to explore protein interactions and modifications. Its electrophilic nature makes it suitable for studying post-translational modifications of proteins.

Case Studies

A notable case study involved assessing the interaction of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate with specific enzymes implicated in metabolic pathways. The study found that the compound could effectively inhibit target enzymes, leading to significant reductions in their activity levels, quantified by IC50 values. These findings underscore its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other macromolecules, affecting their function and activity. The piperazine ring may also interact with biological receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related tert-butyl piperazine carboxylate derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Diversity and Reactivity

Target Compound

- Substituents :

- Position 1: tert-butyl carbamate (protective group).

- Position 3: Methyl group (S-configuration).

- Position 4: Chlorosulfonyl group (highly reactive, electrophilic).

- Reactivity : The chlorosulfonyl group enables sulfonamide formation or displacement reactions, making it valuable for derivatization .

Analog 1 : Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()

- Substituents :

- Position 4: Pyridinyl-oxadiazole heterocycle.

- Reactivity : The oxadiazole ring enhances π-stacking interactions, useful in drug design. Synthesized via hydrazine acetylation and cyclization .

Analog 2 : Tert-butyl 4-{1-[(3S)-4-[(3-cyano-5,6,7,8-tetrahydronaphthalen-1-yl)carbonylamino]-3-(4-fluorophenyl)butyl]azetidin-3-yl}piperazine-1-carboxylate ()

- Substituents: Position 4: Complex tetrahydronaphthalenyl-azetidine moiety with fluorophenyl and cyano groups.

- Reactivity : Designed for targeted biological interactions, likely in kinase inhibition .

Analog 3 : Tert-butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate ()

Physicochemical Properties

- Stability : The target compound’s chlorosulfonyl group may confer higher reactivity compared to methoxy or trifluoromethyl-substituted analogs (e.g., ) .

- Solubility : Polar substituents (e.g., hydroxymethyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., tetrahydronaphthalenyl in ) enhance lipid membrane permeability .

Biological Activity

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18ClN2O4S

- Molecular Weight : 290.78 g/mol

- CAS Number : 170033-47-3

- Structure : The compound contains a piperazine ring with a tert-butyl group and a chlorosulfonyl moiety, which are critical for its biological activity.

The biological activity of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neurodegenerative diseases, particularly those related to Alzheimer's disease (AD). For example, it may inhibit acetylcholinesterase and β-secretase, thereby preventing the aggregation of amyloid-beta peptide (Aβ) .

- Neuroprotective Effects : Studies indicate that this compound can protect astrocytes from Aβ-induced toxicity, enhancing cell viability in the presence of toxic peptides. This suggests a role in neuroprotection and potential therapeutic applications in AD .

In Vitro Studies

-

Cell Viability Assays :

- In experiments involving astrocytes treated with Aβ 1-42, the presence of tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate significantly improved cell viability compared to untreated controls. Specifically, cell viability increased from 43.78% (Aβ only) to 62.98% when treated with the compound .

- Enzyme Inhibition :

In Vivo Studies

In animal models simulating Alzheimer's disease, the compound was evaluated for its protective effects against cognitive decline:

- Scopolamine-Induced Memory Impairment : In rats administered scopolamine, a model for AD, treatment with tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate resulted in reduced levels of Aβ and improved behavioral outcomes compared to untreated groups .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated neuroprotective effects against Aβ toxicity in astrocytes. |

| Study 2 | Showed inhibition of β-secretase and acetylcholinesterase activities, suggesting multiple targets in AD pathology. |

| Study 3 | Reported improved cognitive function in scopolamine-treated rats following administration of the compound. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. For example, chlorosulfonation can be achieved by reacting the parent piperazine derivative with chlorosulfonic acid under controlled temperatures (0–5°C). A tert-butyl carbamate protecting group is often introduced via Boc-anhydride in the presence of a base like triethylamine. Purification via silica gel chromatography (hexane/EtOAC gradients) is commonly used to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR, while the chlorosulfonyl group influences downfield shifts in adjacent protons .

- Mass Spectrometry (MS) : ESI-MS can confirm molecular weight, with fragmentation patterns (e.g., loss of the Boc group at m/z 57) aiding structural validation .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry, as seen in related piperazine derivatives with triclinic crystal systems (e.g., a = 6.0568 Å, β = 81.206°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during chlorosulfonation?

- Methodological Answer : Key factors include:

- Temperature Control : Maintaining sub-ambient temperatures (0–5°C) prevents side reactions like sulfone formation.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reagent solubility, while aqueous workups (e.g., 1M HCl in EtOAc) improve purity .

- Stoichiometry : Excess chlorosulfonic acid (1.5–2 equiv) ensures complete conversion, as under-stoichiometric conditions lead to unreacted starting material .

Q. How should researchers address contradictory spectral data in stereochemical assignments?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in NMR). Strategies include:

- Variable Temperature NMR : Resolve overlapping peaks by cooling samples to −40°C.

- 2D Techniques : Use HSQC and NOESY to correlate protons and carbons or confirm spatial proximity of substituents .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies are effective for functionalizing the chlorosulfonyl group in downstream applications?

- Methodological Answer : The chlorosulfonyl group is highly reactive, enabling:

- Nucleophilic Substitution : React with amines (e.g., piperidine) to form sulfonamides. Use DMF as a solvent with Hunig’s base to scavenge HCl .

- Reduction : Convert to thiols via LiAlH, but avoid protic solvents to prevent decomposition .

- Cross-Coupling : Pd-catalyzed Suzuki reactions with aryl boronic acids, though steric hindrance from the tert-butyl group may require bulky ligands (e.g., SPhos) .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve low yields in multi-step syntheses?

- Methodological Answer :

- Intermediate Trapping : Use LC-MS to identify unstable intermediates (e.g., sulfonic acid derivatives).

- DoE (Design of Experiments) : Vary parameters like temperature, solvent, and catalyst loading to identify critical factors .

- In Situ Monitoring : ReactIR or Raman spectroscopy can track reaction progress and detect side products .

Q. What purification challenges arise with tert-butyl-protected intermediates, and how are they addressed?

- Methodological Answer :

- Column Chromatography : Use silica gel with EtOAc/hexane gradients (e.g., 3:2 v/v + 0.25% EtN) to mitigate tailing caused by polar impurities .

- Recrystallization : Tert-butyl groups enhance crystallinity; hexane/EtOAc mixtures often yield high-purity crystals .

Safety and Handling

Q. What safety precautions are critical when handling the chlorosulfonyl group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.